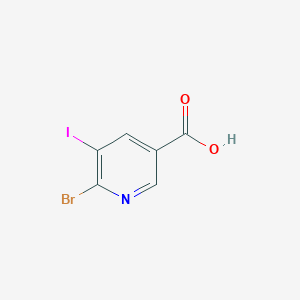

![molecular formula C13H12N6O4 B3017636 Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 420831-91-0](/img/structure/B3017636.png)

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

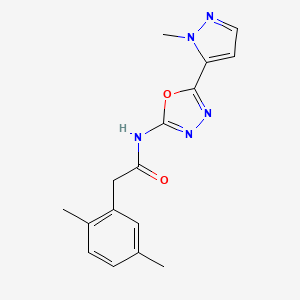

The compound of interest, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of the tetrazolopyrimidine family, which is known for its diverse biological activities. The tetrazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of tetrazolopyrimidine derivatives has been the subject of several studies. A one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed, showcasing excellent yield and regioselectivity . Another study reported the solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting the eco-friendly aspect of the process due to the absence of solvents . These methods provide a foundation for the synthesis of the compound , suggesting that similar conditions could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of a related compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was characterized using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR . These techniques could similarly be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of tetrazolopyrimidine derivatives has been explored in various studies. For example, the alkylation reactions of 4,7-dihydroazolo[1,5-a]pyrimidine nitro derivatives were optimized, providing insights into the chemical behavior of these compounds under different conditions . This information could be relevant when considering the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolopyrimidine derivatives are influenced by their molecular structure. While specific data on the compound of interest is not provided, related compounds have been synthesized and tested for various biological activities, such as antimicrobial and hypoglycemic effects , which suggest that the compound may also possess similar properties. The presence of the nitrophenyl group in the compound could imply certain electronic characteristics that affect its reactivity and interaction with biological targets.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- A study by Gein et al. (2009) explored the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were tested for their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents.

Antioxidant and Cytotoxic Activities

- A study by Haleel et al. (2016) synthesized copper(II) complexes containing tetrazolo[1,5-a]pyrimidine ligands. These complexes exhibited antioxidant properties, interaction with DNA, inhibition of topoisomerase I, and cytotoxic activities against various cancer cell lines, suggesting potential in cancer research and treatment.

Novel Synthetic Methods

- Research by Maleki et al. (2017) involved the synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives using a new cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. This highlights advancements in green chemistry and novel synthetic methods.

DNA Profiling and In Vitro Cytotoxicity Studies

- Another study by Haleel et al. (2019) focused on N-benzoylated mononuclear copper(II) complexes of tetrazolo[1,5-a]pyrimidine derivatives. These complexes were examined for their ability to bind to DNA and demonstrated cytotoxicity against cancerous cell lines, suggesting potential for drug development.

Green Synthesis Approaches

- Maleki et al. (2017) also worked on a green approach for the synthesis of tetrazolopyrimidine derivatives. This method utilized ultrasound irradiation and water as a solvent, emphasizing the importance of environmentally friendly synthesis methods.

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and biological activities. Given the wide range of biological activities of pyrimidine derivatives , this compound could potentially be developed into a useful pharmaceutical agent.

Mécanisme D'action

Target of Action

The compound, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a pyrimido[4,5-d]pyrimidine analog . Pyrimidopyrimidines are known to act as inhibitors for cAMP-phosphodiesterase platelets . They also serve as receptors for tyrosine kinase , which plays a crucial role in many cellular processes, including cell growth and differentiation .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes. For instance, as an inhibitor of cAMP-phosphodiesterase platelets, it prevents the enzyme from catalyzing the degradation of cAMP, thus increasing the levels of cAMP . As a receptor for tyrosine kinase, it may inhibit or stimulate the enzyme’s activity, affecting various cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. It supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension .

Result of Action

The compound has been shown to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .

Propriétés

IUPAC Name |

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-3-5-9(6-4-8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNZAGCNJDBAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)